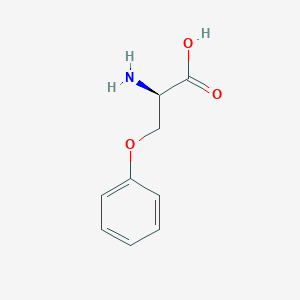

(R)-2-Amino-3-phenoxypropanoic acid

CAS No.: 59123-23-8

Cat. No.: VC2747092

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59123-23-8 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | (2R)-2-amino-3-phenoxypropanoic acid |

| Standard InChI | InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |

| Standard InChI Key | JQBDLDSXPJLCFK-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)OC[C@H](C(=O)O)N |

| SMILES | C1=CC=C(C=C1)OCC(C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)OCC(C(=O)O)N |

Introduction

Chemical Identity and Properties

(R)-2-Amino-3-phenoxypropanoic acid, also known as O-Phenyl-D-serine, is a modified amino acid with specific stereochemistry. This compound possesses a chiral center at the α-carbon atom, with the R configuration providing its distinctive biological and chemical properties . Its structure can be visualized as D-serine with a phenyl group attached to the hydroxyl group, creating a phenoxy substituent.

Physical and Chemical Properties

The compound exhibits several characteristic physical and chemical properties that define its behavior in various environments and applications. These properties are summarized in the following table:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 59123-23-8 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| IUPAC Name | (2R)-2-amino-3-phenoxypropanoic acid | |

| InChI | InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |

| InChIKey | JQBDLDSXPJLCFK-MRVPVSSYSA-N | |

| SMILES | C1=CC=C(C=C1)OCC@HN | |

| Purity (Commercial) | Generally ≥97% | |

| Storage Conditions | Recommended at -20°C for 1-2 years |

The compound possesses functional groups that enable it to engage in various chemical reactions, including nucleophilic substitutions and interactions with biological macromolecules. Its carboxylic acid group can participate in acid-base reactions and esterification, while the amino group can undergo acylation and other transformations typical of primary amines.

Structural Characteristics

Stereochemistry and Configuration

The R configuration at the α-carbon atom distinguishes (R)-2-Amino-3-phenoxypropanoic acid from its enantiomer and contributes to its specific interactions with biological systems. This stereochemistry is particularly important in enzymatic reactions and receptor binding, where spatial orientation plays a crucial role in determining activity and specificity .

Structural Comparison with Related Compounds

Several structurally related compounds share similarities with (R)-2-Amino-3-phenoxypropanoic acid but differ in specific aspects:

These structural differences, though subtle in some cases, lead to significant variations in the compounds' physical properties, chemical reactivity, and biological activities .

Synthesis Methods

Laboratory Synthesis

The synthesis of (R)-2-Amino-3-phenoxypropanoic acid can be achieved through various methodologies, typically involving the reaction of phenol derivatives with appropriate amino acid precursors. The choice of reagents and conditions plays a crucial role in determining the yield and purity of the product.

A typical synthetic approach might involve:

-

Starting with a protected D-serine derivative

-

Activation of the hydroxyl group for nucleophilic substitution

-

Reaction with phenol under basic conditions

-

Deprotection to reveal the free amino and carboxylic acid functionalities

The key challenge in such syntheses is maintaining the stereochemical integrity of the chiral center, which requires careful control of reaction conditions and purification techniques.

Analytical Techniques for Characterization

Various analytical techniques are employed to characterize and ensure the purity of synthesized (R)-2-Amino-3-phenoxypropanoic acid:

-

High-Performance Liquid Chromatography (HPLC) for purity assessment and enantiomeric excess determination

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight verification

-

Infrared Spectroscopy for functional group identification

-

X-ray Crystallography for absolute configuration determination

These techniques collectively provide comprehensive characterization of the compound, ensuring its identity, purity, and stereochemical integrity for research applications.

Biological Activity and Applications

Research Applications

(R)-2-Amino-3-phenoxypropanoic acid finds application in various research contexts, particularly due to its amino acid-like structure with modified side chain functionality:

-

Enzyme kinetics studies - As a potential substrate or inhibitor for various enzymes

-

Structure-activity relationship investigations - To understand the role of aromatic substituents in biological activity

-

Peptide synthesis - As a building block for modified peptides with altered properties

-

Pharmaceutical research - In the development of potential therapeutic agents

The compound is particularly valued in research settings where stereospecific interactions are crucial for understanding biological mechanisms.

Pharmaceutical Relevance

In pharmaceutical contexts, (R)-2-Amino-3-phenoxypropanoic acid serves specific purposes:

-

As a reference substance for drug impurity profiling

-

In the development of chiral drugs where stereochemistry influences efficacy

-

As a reagent in the synthesis of more complex bioactive molecules

Its structural similarity to natural substrates or inhibitors allows it to influence enzyme kinetics by altering binding affinities or catalytic efficiencies through competitive inhibition or allosteric modulation.

Comparative Analysis

Comparison with Natural Amino Acids

As a modified amino acid, (R)-2-Amino-3-phenoxypropanoic acid shares core structural features with natural amino acids but exhibits distinctive properties:

| Property | (R)-2-Amino-3-phenoxypropanoic acid | Natural D-Serine | Natural L-Phenylalanine |

|---|---|---|---|

| Side Chain | Phenoxy | Hydroxyl | Benzyl |

| Hydrophobicity | Moderate to high | Low | High |

| Potential for π-interactions | Present | Absent | Present |

| Hydrogen bonding capability | Reduced (vs. serine) | High | Low |

| Size/Bulkiness | Large | Small | Medium-large |

These differences result in altered physicochemical properties and interactions with biological systems, making the compound useful for probing structure-function relationships in proteins and other biomolecules .

Structure-Activity Relationships

The phenoxy group in (R)-2-Amino-3-phenoxypropanoic acid introduces specific properties that influence its interactions with biological targets:

-

Increased hydrophobicity compared to serine

-

Potential for π-stacking interactions with aromatic amino acid residues

-

Altered hydrogen bonding capability

-

Different spatial requirements in binding pockets

These features make it valuable for understanding how structural modifications affect biological activity in various contexts.

The continued interest in this compound stems from its versatility as a building block, reference standard, and tool for understanding structure-activity relationships. Future research directions may include:

-

Development of more efficient stereoselective synthetic routes

-

Exploration of its potential as a component in peptide-based therapeutics

-

Investigation of its interactions with specific enzyme classes

-

Application in the design of novel enzyme inhibitors or receptor modulators

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume